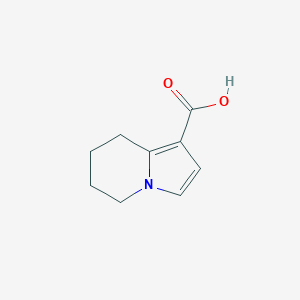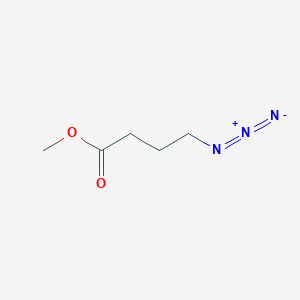
Methyl 4-azidobutanoate
Descripción general
Descripción
Methyl 4-azidobutanoate is a chemical compound with the molecular formula C5H9N3O2 . It has a molecular weight of 143.145 g/mol .
Synthesis Analysis
The synthesis of Methyl 4-azidobutanoate involves several steps. It can be synthesized from Br-C3-methyl ester . Other precursors include Methyl 4-chloro and Methyl 4-Iodobu . The exact synthesis process and conditions may vary depending on the specific requirements of the reaction .Molecular Structure Analysis
The molecular structure of Methyl 4-azidobutanoate consists of 5 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure can be represented by the SMILES notation: COC(=O)CCCN=[N+]=[N-] .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-azidobutanoate are not fully known. The melting point, boiling point, density, and refractive index are not available .Safety And Hazards
Methyl 4-azidobutanoate is classified as having acute toxicity for inhalation, dermal contact, and oral ingestion . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place in a closed container .
Relevant Papers There are several papers that have been published related to Methyl 4-azidobutanoate . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers would provide more detailed information about Methyl 4-azidobutanoate.
Propiedades
IUPAC Name |
methyl 4-azidobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-10-5(9)3-2-4-7-8-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCLJBYTRUAAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527176 | |
| Record name | Methyl 4-azidobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-azidobutanoate | |
CAS RN |
87517-47-3 | |
| Record name | Methyl 4-azidobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B1601557.png)

![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)
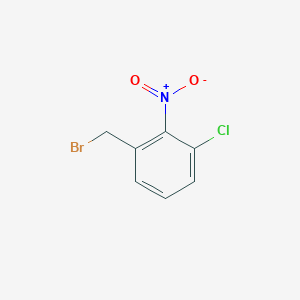
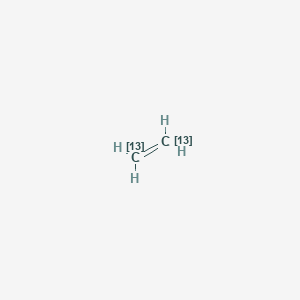
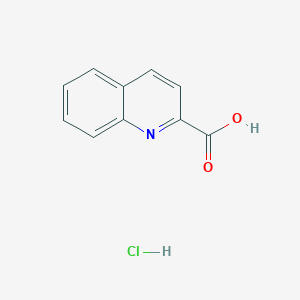
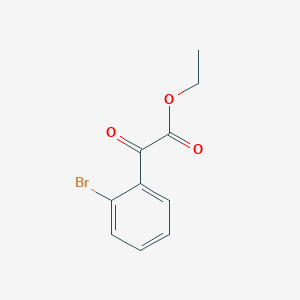
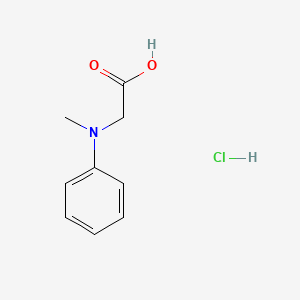

![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)

